N-(4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-4-10-17(11-5-14)25(23,24)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWLDNMPLAQXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves the condensation of 4-bromobenzenesulfonyl chloride with 4-piperidin-1-ylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6)
- Structural Differences: These compounds replace the benzamide core with quinoline (5c) or naphthalene (6) systems while retaining the N-(4-bromophenyl) group.
- Synthesis: Synthesized via microwave-assisted direct amidation under solvent-free or DMF/PhCl conditions with catalysts like PTSA or KF/Al₂O₃. Yields varied between 40–90%, with quinoline derivatives generally achieving higher efficiency due to better electronic activation of the carboxylate precursor .
Sulfonamide and Piperidine-Modified Analogs
RS-1 (3-[(benzylamino)sulfonyl]-4-bromo-N-(4-bromophenyl)benzamide)
- Structural Differences: RS-1 introduces a benzylamino-sulfonyl group at the 3-position and an additional bromo substituent at the 4-position of the benzamide ring.
- Functional Role: RS-1 enhances homologous recombination by stabilizing RAD51 presynaptic filaments, a mechanism critical for DNA repair. This suggests that sulfonamide substitutions at non-para positions can significantly alter biological activity .
- Comparison: Unlike N-(4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide, RS-1’s dual bromo and benzylamino groups may confer stronger DNA-binding affinity but reduced metabolic stability due to increased steric bulk.
3-bromo-4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- Structural Differences : This analog features a methoxy group at the 4-position of the benzamide ring and a 4-methylpiperidinyl-sulfonyl group.
Halogen-Substituted Maleimide Derivatives
N-(4-halophenyl)maleimides (e.g., 4-fluoro, 4-chloro, 4-bromo, 4-iodo)
- Structural Differences : These compounds replace the benzamide-sulfonylpiperidine scaffold with a maleimide core linked to halogenated anilines.
- Biological Activity: All exhibit similar inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM. The minimal impact of halogen size (F to I) suggests that electronic effects, rather than steric bulk, dominate in MGL inhibition .
- Comparison : Unlike this compound, the maleimide core likely engages in covalent interactions with cysteine residues, highlighting divergent mechanisms of action despite shared N-(4-bromophenyl) motifs.
Piperidine-Oxy and Sulfonamide Hybrids
N-(2-(4-bromophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2j)
- Structural Differences : Incorporates a tetramethylpiperidinyl-oxy group and a sulfonamide-ethyl linker.
- Synthesis : Prepared via radical-mediated coupling with 1-bromo-4-vinylbenzene, yielding 66% after silica gel purification. This method contrasts with the microwave-assisted approaches used for benzamide analogs .
- Relevance : The tetramethylpiperidine group may improve metabolic stability, while the sulfonamide linker introduces conformational rigidity.
Biological Activity
N-(4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structural arrangement that includes a bromophenyl group, a piperidine moiety, and a sulfonamide functional group. The synthesis typically involves the condensation of 4-bromobenzenesulfonyl chloride with 4-piperidin-1-ylbenzamide in the presence of a base such as triethylamine or pyridine. This reaction is crucial for producing high yields and purity of the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and microbial infections, respectively .
- Protein Binding : Binding interactions with proteins such as bovine serum albumin (BSA) have been documented, indicating its potential pharmacological effectiveness .
- Modulation of Cellular Pathways : Its ability to modulate cellular pathways may contribute to its anticancer properties, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
Studies have shown that this compound possesses moderate to strong antibacterial properties against various strains. For instance, it demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, with varying degrees of potency against other bacterial strains .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that sulfonamide derivatives often exhibit properties that can inhibit tumor growth. The specific activity against cancer cells remains an area for further exploration, but preliminary findings are promising .
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Essential for neurotransmission; inhibition can lead to increased acetylcholine levels, which may benefit conditions like Alzheimer's disease.
- Urease : Inhibition can reduce ammonia production in certain infections, providing therapeutic benefits in treating urinary tract infections .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. Factors influencing its pharmacokinetic profile include:
- Absorption : The compound's solubility and permeability affect how well it is absorbed in biological systems.
- Distribution : Its binding affinity to plasma proteins can influence its distribution within the body.
- Metabolism : Enzymatic pathways that metabolize the compound determine its efficacy and safety profile.
- Excretion : The elimination half-life impacts dosing regimens for therapeutic use.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
These findings underscore the compound's potential across various therapeutic areas.
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Sulfonylation of piperidine with 4-chlorosulfonylbenzoyl chloride to form the sulfonyl intermediate.
- Step 2: Buchwald-Hartwig coupling or nucleophilic substitution to introduce the 4-bromophenyl group.
- Optimization: Control reaction temperature (60–80°C) and use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Catalytic Pd-based systems (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency .
- Yield Improvement: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR:
- Look for aromatic proton signals (δ 7.2–8.1 ppm) and piperidine methylene protons (δ 2.5–3.5 ppm).
- Sulfonamide (-SO₂-) carbon appears at δ ~110–120 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS):
- Confirm molecular ion peak (m/z ~435.02 for [M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FTIR:
- Sulfonyl stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹ .
Q. How should researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?
Methodological Answer:
- HPLC (Reverse-phase C18 column): Use a methanol/water mobile phase (70:30). Purity >98% is acceptable, with a single peak at retention time ~8–10 min .
- Melting Point: Sharp melting range (e.g., 180–182°C) indicates purity; deviations >2°C suggest impurities .
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.4% .
Q. What solvent systems are optimal for solubility studies of this compound, and how does polarity affect its stability?
Methodological Answer:
- Preferred Solvents: DMSO (high solubility for biological assays), chloroform (NMR studies), and ethanol (recrystallization).
- Stability: Avoid aqueous basic conditions (pH >9) to prevent sulfonamide hydrolysis. Stability in DMSO is >24 hours at 4°C .
Q. How can researchers design a stability study to evaluate this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
Advanced Research Questions
Q. How do electronic effects of the 4-bromophenyl and piperidinylsulfonyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Bromophenyl Group: The electron-withdrawing bromine meta-directs electrophilic substitution, reducing reactivity at the para position.
- Sulfonyl Group: Enhanges electrophilicity of adjacent carbons, facilitating nucleophilic attack (e.g., SN2 at the benzamide carbonyl).
- Experimental Validation: Compare reaction rates with analogs (e.g., 4-chlorophenyl or non-sulfonylated derivatives) using kinetic studies (UV-Vis monitoring) .
Q. What strategies can resolve contradictions in crystallographic data when determining the molecular conformation of this compound?
Methodological Answer:
- Multi-Method Validation:
- Case Study: If piperidine ring puckering conflicts with NMR data (e.g., coupling constants), use NOESY to confirm spatial proximity of protons .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor using computational and biochemical approaches?
Methodological Answer:
- Docking Studies (AutoDock Vina): Target ATP-binding pockets of kinases (e.g., EGFR or CDK2). Prioritize poses with sulfonamide H-bonding to hinge regions.
- In Vitro Assays: Measure IC₅₀ via ADP-Glo™ Kinase Assay. Compare inhibition with staurosporine (positive control) .
Q. What experimental approaches can elucidate the role of the sulfonamide group in modulating biological activity compared to carboxamide analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs replacing -SO₂- with -CO-NH- and test in cytotoxicity assays (e.g., MTT on cancer cell lines).
- Thermodynamic Solubility: Compare logP values (shake-flask method) to assess membrane permeability differences .
Q. How should researchers address conflicting bioactivity data between in vitro and cell-based assays for this compound?
Methodological Answer:
- Troubleshooting Steps:
- Verify compound stability in cell culture media (LC-MS analysis).
- Assess efflux pump activity (e.g., P-gp inhibition with verapamil).
- Use isotopic labeling (¹⁴C) to quantify cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
